Cas no 2361638-70-0 (3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone)

3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone is a specialized heterocyclic compound featuring a piperazinone core substituted with a 3-methylphenyl group and an acryloyl moiety. This structure confers reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical applications. The presence of the acryloyl group enables Michael addition or polymerization reactions, making it valuable in synthetic chemistry. The methylphenyl substitution enhances lipophilicity, potentially improving bioavailability in drug design. Its well-defined molecular architecture allows for precise modifications, supporting research in medicinal chemistry and material science. The compound’s stability under standard conditions ensures reliable handling in laboratory settings.
3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone structure
2361638-70-0 structure
Product name:3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone
CAS No:2361638-70-0
MF:C14H16N2O2
MW:244.289043426514
CID:5414119
PubChem ID:139021192

3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methylphenyl)-4-(prop-2-enoyl)piperazin-2-one
    • EN300-7530902
    • 2361638-70-0
    • 3-(3-Methylphenyl)-4-prop-2-enoylpiperazin-2-one
    • Z2738285872
    • 3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone
    • Inchi: 1S/C14H16N2O2/c1-3-12(17)16-8-7-15-14(18)13(16)11-6-4-5-10(2)9-11/h3-6,9,13H,1,7-8H2,2H3,(H,15,18)
    • InChI Key: TYUJJPPHLCFXIP-UHFFFAOYSA-N
    • SMILES: N1CCN(C(=O)C=C)C(C2=CC=CC(C)=C2)C1=O

Computed Properties

  • Exact Mass: 244.121177757g/mol
  • Monoisotopic Mass: 244.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4Ų
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.144±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 527.9±50.0 °C(Predicted)
  • pka: 14.12±0.40(Predicted)

3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7530902-0.05g
3-(3-methylphenyl)-4-(prop-2-enoyl)piperazin-2-one
2361638-70-0 95.0%
0.05g
$246.0 2025-03-10

3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone Related Literature

Additional information on 3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone

Exploring the Potential of 3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone (CAS No. 2361638-70-0) in Modern Research

In the realm of organic chemistry and pharmaceutical research, 3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone (CAS No. 2361638-70-0) has emerged as a compound of significant interest. Its unique molecular structure, combining a piperazinone core with a 3-methylphenyl group and an α,β-unsaturated carbonyl moiety, offers versatile applications in drug discovery and material science. Researchers are increasingly focusing on its potential as a building block for bioactive molecules, driven by the growing demand for novel therapeutic agents.

The compound’s CAS No. 2361638-70-0 is frequently searched in academic databases and chemical vendor platforms, reflecting its relevance in medicinal chemistry and structure-activity relationship (SAR) studies. Its Michael acceptor functionality (due to the 1-oxo-2-propen-1-yl group) makes it a candidate for covalent inhibitor design, a hot topic in targeted therapies for chronic diseases. Recent trends in AI-driven drug discovery have also highlighted such compounds for their ability to interact with challenging biological targets.

From a synthetic perspective, 3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone exemplifies the convergence of scaffold diversity and functional group compatibility. Its piperazinone backbone is a privileged structure in CNS drug development, while the 3-methylphenyl substitution may enhance lipophilicity—a key parameter in optimizing blood-brain barrier permeability. These attributes align with current industry priorities, such as neurotherapeutic innovation and precision medicine.

Environmental and green chemistry considerations are also shaping research around this compound. Scientists are exploring solvent-free synthetic routes or biocatalytic methods to produce derivatives of CAS No. 2361638-70-0, addressing the demand for sustainable practices. This aligns with broader ESG (Environmental, Social, and Governance) goals in the chemical sector, a frequent search topic among stakeholders.

In analytical chemistry, advanced techniques like LC-MS and NMR are employed to characterize 3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone, ensuring purity and reproducibility—a critical factor for high-throughput screening applications. The compound’s spectral data (e.g., HPLC retention times or fragmentation patterns) are often cataloged in open-access databases, facilitating collaborative research.

Looking ahead, the integration of machine learning in compound property prediction may further unlock the potential of 2361638-70-0. Questions like “How to optimize piperazinone derivatives for selective enzyme inhibition?” or “What are the QSAR models for this scaffold?” dominate scholarly discussions, underscoring its interdisciplinary appeal.

In summary, 3-(3-Methylphenyl)-4-(1-oxo-2-propen-1-yl)-2-piperazinone represents a nexus of innovation across multiple fields. Its CAS No. 2361638-70-0 serves as a gateway to cutting-edge research, from covalent drug design to sustainable synthesis, making it a compelling subject for both academia and industry.

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